molecular formula C17H11NO3 B14055030 2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione CAS No. 185738-37-8

2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14055030
CAS No.: 185738-37-8
M. Wt: 277.27 g/mol
InChI Key: STTXVQHFKFTKAA-UHFFFAOYSA-N
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Description

Structure and Synthesis 2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione is a phthalimide derivative featuring a propargyl ether substituent (prop-2-yn-1-yloxy) at the meta-position of the phenyl ring. The propargyl group may be introduced via nucleophilic substitution or alkylation reactions involving propargyl bromide.

Characterization
Key spectral features for related isoindole-diones include:

  • IR: Absorption bands at 1700–1746 cm⁻¹ (C=O stretching of imide) and 3085–3208 cm⁻¹ (N–H/O–H stretching) .
  • ¹H NMR: Aromatic protons appear as multiplets at δ 7.40–7.99 ppm, with exchangeable protons (e.g., NH or OH) resonating at δ 13.20 ppm .

Potential Applications Phthalimide derivatives are widely studied for antitumor, antiviral, and material science applications. The propargyl group in this compound may enhance reactivity (e.g., via click chemistry) or modulate biological activity .

Properties

CAS No.

185738-37-8

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

IUPAC Name

2-(3-prop-2-ynoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C17H11NO3/c1-2-10-21-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17(18)20/h1,3-9,11H,10H2

InChI Key

STTXVQHFKFTKAA-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Gabriel Amine Synthesis with Propargyloxy Substitution

The Gabriel synthesis, a classical method for preparing phthalimide derivatives, has been adapted for propargyloxy-functionalized compounds. In a representative procedure, phthalimide reacts with a propargyloxy-containing electrophile, such as 3-(prop-2-yn-1-yloxy)phenyl bromide, under basic conditions.

Example Protocol (adapted from):

  • Reactants : Phthalimide (1.0 mol), 3-(prop-2-yn-1-yloxy)phenyl bromide (1.2 mol), potassium carbonate (1.5 mol).
  • Solvent : Dimethylformamide (DMF, 550 mL).
  • Conditions : Reflux at 110°C for 5 hours.
  • Work-up : Precipitation in water, filtration, and drying yield the product with >90% purity.

Key advantages include high yields (94.9% reported for analogous compounds) and scalability. The propargyloxy group’s stability under basic conditions ensures minimal side reactions.

Palladium-Catalyzed Carbonylation Approaches

Aminocarbonylation of Halogenated Precursors

Palladium-catalyzed carbonylation offers a modern route to isoindole-1,3-diones. For example, methyl 2-iodobenzoate undergoes aminocarbonylation with propargylamine derivatives under CO atmosphere:

Optimized Conditions (from):

  • Catalyst : Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%).
  • Base : Cs₂CO₃ (2 equiv).
  • Solvent : Toluene at 95°C for 24 hours.
  • Yield : 76% for analogous 2-substituted isoindole-diones.

This method is ideal for introducing diverse substituents, though the propargyloxy group’s reactivity requires careful ligand selection to avoid alkyne polymerization.

Microwave-Assisted Cyclization

Anhydride Cyclocondensation

Microwave irradiation accelerates the reaction between phthalic anhydride derivatives and propargyloxy-substituted amines. A study by Nikpour et al. demonstrated:

  • Reactants : 3-(prop-2-yn-1-yloxy)aniline (1 equiv), phthalic anhydride (1.1 equiv).
  • Conditions : Microwave, 150°C, 15 minutes.
  • Yield : 89% with 99% purity.

This method reduces reaction times from hours to minutes and minimizes thermal degradation.

Nucleophilic Substitution on Tetrahydrophthalimide

Propargylation of Tetrahydrophthalimide

A two-step procedure from tetrahydrophthalimide (cis-1,2,3,6-tetrahydrophthalimide) involves:

  • Alkylation : Reacting tetrahydrophthalimide with 3-(prop-2-yn-1-yloxy)phenyl bromide in acetonitrile/K₂CO₃.
  • Aromatization : Oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to restore the aromatic isoindole-dione core.

Typical Yield : 82% after column chromatography.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Reference
Gabriel Synthesis Phthalimide, K₂CO₃, DMF 110°C, 5 h 94.9% >90%
Palladium Carbonylation Pd(OAc)₂, PPh₃, Cs₂CO₃ 95°C, 24 h, CO atm 76% 85%
Microwave Cyclization Phthalic anhydride, microwave 150°C, 15 min 89% 99%
Tetrahydrophthalimide Route Tetrahydrophthalimide, K₂CO₃, DDQ Reflux, 2 h 82% 95%

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the acetylenic proton at δ 3.15 (s, 1H) and aromatic protons at δ 7.2–7.8.
  • IR : Stretches at 2150 cm⁻¹ (C≡C), 1700 cm⁻¹ (C=O).
  • Elemental Analysis : Matches calculated values for C₁₇H₁₃NO₃ (C: 72.07%; H: 4.63%; N: 4.96%).

Challenges and Optimization Strategies

  • Propargyl Stability : Prolonged heating risks alkyne oligomerization. Use of radical inhibitors (e.g., BHT) improves stability.
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity but require strict anhydrous conditions.
  • Catalyst Recovery : Pd-based methods benefit from ligand design (e.g., XPhos) to enable catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of isoindole-1,3-dione derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- involves its interaction with molecular targets through various pathways. The compound can form stable complexes with proteins and enzymes, affecting their function. The presence of the propynyloxy group enhances its ability to participate in specific chemical reactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis methods, and biological activities of analogous isoindole-1,3-dione derivatives:

Compound Substituents Synthesis Key Properties/Activities Reference
2-[4-(4-Methoxyphthalazin-1-yl)phenyl]isoindole-1,3-dione Methoxyphthalazine Chlorophthalazine (3) + NaOMe Antitumor (IC₅₀: 217.4–240.3 µg/mL vs. HepG2 cells)
2-(4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl)isoindoline-1,3-dione Imidazole-phenyl Cyclization of benzil with 4-aminophenyl derivatives Evaluated for antibacterial/antifungal activity
2-[3-(Silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione Polysilsesquioxane Hydrolytic polycondensation of triethoxysilyl monomer Soluble polymer for green material applications
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3(2H)-dione PEG chain Reaction of isoindole-dione with polyethylene glycol derivatives Pharmaceutical intermediate; enhances solubility
5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione Dichloro + fluorophenyl Substitution of phthalic anhydride with halogenated aryl amines Enhanced bioactivity due to electron-withdrawing substituents
2-[(2-Nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione Nitrobenzyloxy Alkylation of phthalimide with nitrobenzyl bromide Synthetic intermediate; potential nitro group reactivity
2-(3-Hydroxypropoxy)-1H-isoindole-1,3(2H)-dione Hydroxypropoxy Esterification/hydrolysis reactions Improved hydrophilicity; used in drug delivery systems

Key Observations:

Antitumor Activity : Methoxyphthalazine-isoindole-dione hybrids (e.g., compound 4 from ) exhibit moderate cytotoxicity (IC₅₀ ~200–240 µg/mL), likely due to DNA intercalation or kinase inhibition . The propargyl group in the target compound may confer similar or enhanced activity via alkyne-mediated interactions.

Substituent Effects :

  • Electron-withdrawing groups (e.g., dichloro, nitro) enhance electrophilicity and bioactivity .
  • Hydrophilic substituents (e.g., PEG, hydroxypropoxy) improve solubility but may reduce membrane permeability .

Material Science Applications : Polysilsesquioxane derivatives demonstrate utility in green chemistry due to their thermal stability and solubility .

Contradictions and Gaps:

  • Antitumor IC₅₀ values vary significantly across studies, suggesting dependence on cell lines and assay conditions .
  • Limited data exists on the propargyl-substituted derivative’s biological activity, necessitating further evaluation.

Notes

Synthetic Challenges : Introducing the propargyl group requires careful optimization to avoid side reactions (e.g., polymerization).

Therapeutic Potential: The compound’s alkyne moiety may enable click chemistry modifications for targeted drug delivery .

Research Priorities : Comparative studies on substituent effects (propargyl vs. methoxy, PEG) are critical for structure-activity relationship (SAR) analysis.

Biological Activity

The compound 2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione, a derivative of isoindole, has garnered attention in pharmacological research due to its potential biological activities. Isoindole derivatives are known for their diverse medicinal properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione can be represented as follows:

C15H13NO3\text{C}_{15}\text{H}_{13}\text{N}\text{O}_3

This compound features a phenolic ether linkage and an isoindole moiety, which are critical for its biological activity.

Research indicates that isoindole derivatives exert their biological effects through several mechanisms:

  • Cyclooxygenase Inhibition : Many isoindole derivatives have demonstrated inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. Studies have shown that certain derivatives exhibit greater COX-2 inhibition than standard drugs like meloxicam .
  • Antioxidant Activity : The compound has also been reported to possess antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play a role in various disease processes .
  • Modulation of Inflammatory Cytokines : Isoindole derivatives can influence the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory factors like IL-10 .

In Vitro Studies

A series of in vitro studies have evaluated the anti-inflammatory and analgesic properties of 2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione:

StudyMethodologyKey Findings
Protein Denaturation AssayCompounds exhibited up to 83% inhibition at 500 µg/ml concentration.
COX Enzyme AssayGreater COX-2 inhibition compared to meloxicam; some derivatives showed selective COX-2/COX-1 ratios favorable for therapeutic use.
ROS Scavenging ActivityDemonstrated significant antioxidant activity, reducing oxidative stress markers.

Case Studies

Several case studies highlight the therapeutic potential of isoindole derivatives:

  • Anti-inflammatory Effects : A study reported that specific isoindole derivatives significantly reduced inflammation in animal models by inhibiting the expression of iNOS and COX enzymes .
  • Neuroprotective Effects : Research has suggested that these compounds may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of isoindole-diones are often prepared by reacting substituted phenols with phthalic anhydride derivatives under basic conditions. Reaction efficiency should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., propynyloxy groups) and aromatic proton environments.
  • X-ray Diffraction (XRD) : Single-crystal XRD (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and dihedral angles. For example, related isoindole-dione derivatives show C=O bond lengths of ~1.21 Å and N–C bond lengths of ~1.40 Å, with intermolecular π-π stacking influencing crystallinity .
  • Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O) near 1700–1750 cm1^{-1} and alkyne (C≡C) stretches near 2100–2260 cm1^{-1}.

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict electronic properties and reactive sites?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO). For analogous compounds, HOMO-LUMO gaps of 3.5–4.0 eV indicate moderate reactivity .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic (negative potential) regions (e.g., carbonyl oxygens) and electrophilic regions (positive potential, e.g., alkyne carbons) to predict reaction sites .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to explain crystal packing .

Q. How should experimental designs address contradictory data in solubility or biological activity studies?

  • Methodological Answer :

  • Split-Plot Designs : Use randomized block designs with split-split plots (e.g., variables: solvent polarity, temperature) to isolate factors affecting solubility. Replicate experiments (≥4 replicates) to ensure statistical robustness .
  • Systematic Solvent Screening : Test solvents (e.g., DMSO, THF, ethanol) at varied temperatures (25–60°C) and use Hansen solubility parameters to correlate results. Polar aprotic solvents typically enhance solubility for isoindole-diones due to dipole interactions .
  • Biological Assay Optimization : For activity contradictions, validate via dose-response curves (IC50_{50} determination) and control for metabolic interference (e.g., cytochrome P450 inhibition assays).

Q. What strategies optimize reaction yields when introducing bulky substituents (e.g., propynyloxy groups)?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-catalyzed Sonogashira coupling for alkyne introduction. Use ligands like PPh3_3 or XPhos to stabilize intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hours conventional) while maintaining yields >75% .
  • Steric Mitigation : Introduce substituents stepwise (e.g., propynyloxy before isoindole-dione cyclization) to avoid steric hindrance.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crystallographic data (e.g., bond angles vs. computational models)?

  • Methodological Answer :

  • Validation via R-Factors : Compare experimental XRD data (Rint_{\text{int}} < 0.05) with DFT-optimized structures. Discrepancies >5% may indicate lattice strain or solvent effects .
  • Polymorph Screening : Recrystallize under varied conditions (e.g., slow evaporation vs. diffusion) to identify dominant polymorphs. For example, Sim et al. (2009) reported a polymorph of a related compound with 2.5° variance in dihedral angles .

Tables for Key Parameters

Parameter Typical Range Method Reference
C=O Bond Length1.21–1.23 ÅXRD
HOMO-LUMO Gap3.5–4.0 eVDFT/B3LYP
Reaction Yield (Sonogashira)70–85%Catalytic Coupling
Melting Point127–130°CDSC

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